molecular formula C4H8 B012930 3,3,3-Trideuterio-2-methylprop-1-ene CAS No. 110597-10-9

3,3,3-Trideuterio-2-methylprop-1-ene

Cat. No. B012930
Key on ui cas rn: 110597-10-9
M. Wt: 59.12 g/mol
InChI Key: VQTUBCCKSQIDNK-BMSJAHLVSA-N
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Patent
US06849658B2

Procedure details

80.00 g (426.0 mmol) of 4-bromophenol and 8.00 g of Dowex 50WX8 sulphonic acid resin are mixed in a 250 ml three-necked flask. The mixture is heated to 80° C. and a stream of isobutylene is passed through for 30 hours. The reaction mixture is cooled and the residue is purified by passing through a silica column eluted with a mixture composed of 95% dichloromethane and of 5% heptane. 88.00 g (90%) of the expected compound are collected in the form of a yellow oil.
Quantity
80 g
Type
reactant
Reaction Step One
[Compound]
Name
sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][C:10](=[CH2:12])[CH3:11]>>[C:10]([C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[OH:8])([CH3:12])([CH3:11])[CH3:9]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is passed through for 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the residue is purified
WASH
Type
WASH
Details
eluted with a mixture
CUSTOM
Type
CUSTOM
Details
88.00 g (90%) of the expected compound are collected in the form of a yellow oil

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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